molecular formula C26H27N3OS3 B11149261 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11149261
M. Wt: 493.7 g/mol
InChI Key: MGHIZXSQORRLSI-QJOMJCCJSA-N
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Description

The compound you’ve mentioned is a complex organic molecule with intriguing structural features. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

This compound combines elements from various functional groups, including pyrazole, thiazolidinone, and phenyl rings. Its unique structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    One-Pot Synthesis: A common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde or ketone. The butylsulfanyl group is introduced during this step.

    Multicomponent Reactions (MCRs): These efficient processes allow the simultaneous assembly of multiple fragments. For example, a MCR involving thiazolidinone, pyrazole, and an aldehyde can yield the desired compound.

Reaction Conditions::
  • Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
  • Catalysts: Lewis acids or bases may catalyze the condensation reactions.
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts are ongoing to optimize synthetic routes for large-scale manufacturing.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

    Cyclization: Intramolecular reactions leading to ring closure.

Major products depend on reaction conditions and starting materials.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.

    Catalysis: Investigating its catalytic properties due to the sulfur-containing moiety.

Biology and Medicine::

    Anticancer Activity: Some derivatives exhibit promising anticancer effects.

    Anti-inflammatory Properties:

Industry::

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C26H27N3OS3

Molecular Weight

493.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h6-14,17-18H,3-5,15-16H2,1-2H3/b23-17-

InChI Key

MGHIZXSQORRLSI-QJOMJCCJSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4

Origin of Product

United States

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